Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol

Protecting-group chemistry Silyl ether stability Multi-step synthesis

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7; molecular formula C15H34O4Si; MW 306.51 g/mol; LogP 4.04; PSA 66.76 Ų) is a bifunctional organosilicon building block consisting of a seven-carbon linear heptanol backbone bearing a tert-butyldimethylsilyl (TBS) ether at position 6 and co‑formulated with one equivalent of acetic acid. The compound occupies a specific niche among silyl‑protected alcohol intermediates: the TBS group confers markedly greater hydrolytic stability than trimethylsilyl (TMS) analogs (ca.

Molecular Formula C15H34O4Si
Molecular Weight 306.51 g/mol
CAS No. 602261-76-7
Cat. No. B12582957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
CAS602261-76-7
Molecular FormulaC15H34O4Si
Molecular Weight306.51 g/mol
Structural Identifiers
SMILESCC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O
InChIInChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4)
InChIKeyIWPFBAWPUMUXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7) – Class Identity and Baseline Properties for Procurement Evaluation


Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7; molecular formula C15H34O4Si; MW 306.51 g/mol; LogP 4.04; PSA 66.76 Ų) is a bifunctional organosilicon building block consisting of a seven-carbon linear heptanol backbone bearing a tert-butyldimethylsilyl (TBS) ether at position 6 and co‑formulated with one equivalent of acetic acid . The compound occupies a specific niche among silyl‑protected alcohol intermediates: the TBS group confers markedly greater hydrolytic stability than trimethylsilyl (TMS) analogs (ca. 10⁴‑fold), while the C7 chain plus terminal hydroxyl (or its derived functionality) provides a defined spatial and lipophilic profile that differs measurably from the C6 and C8 homologs . Its primary application domain is multi‑step organic synthesis where regiospecific protection of a 1,6‑diol motif or a 6‑hydroxyheptyl fragment is required, particularly in natural‑product and medicinal‑chemistry campaigns .

Why Generic Substitution with a Shorter-Chain or Unprotected Analog Fails for Acetic Acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7)


Compounds within the TBS‑protected ω‑hydroxyalkyl acetate family cannot be freely interchanged because even a single‑methylene change in chain length shifts LogP by approximately 0.5 units and alters both the conformational flexibility and the spatial separation between the protected hydroxyl and the terminal functionality . The heptan‑1‑ol backbone of CAS 602261-76-7 provides a seven‑carbon span that has been specifically utilized in pheromone and natural‑product syntheses where the C6 homolog (CAS 653564‑21‑7) would deliver an incorrect chain length and the C8 analog would introduce excessive lipophilicity . Furthermore, substituting the TBS group with a TMS group (e.g., 7‑(trimethylsilyloxy)heptan‑1‑ol) reduces hydrolytic stability by approximately four orders of magnitude under acidic aqueous conditions, jeopardizing integrity during work‑up or chromatography . The acetic acid co‑formulation itself distinguishes CAS 602261‑76‑7 from the free alcohol (CAS 126696‑08‑0) by altering solubility, protonation state, and direct usability in esterification or acylation protocols without additional pre‑activation .

Quantitative Differentiation Evidence for Acetic Acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7) vs. Closest Analogs


Hydrolytic Stability of TBS vs. TMS Protecting Group Under Acidic Aqueous Conditions

The tert-butyldimethylsilyl (TBS) ether in CAS 602261-76-7 is approximately 10⁴ times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether found in the direct analog 7-(trimethylsilyloxy)heptan-1-ol. TBS ethers resist cleavage under 2:1 acetic acid/water at 25 °C for extended periods, conditions that rapidly cleave TMS ethers . This differential is conservative; in practice, TBS ethers survive aqueous work‑up and silica‑gel chromatography, whereas TMS ethers often require strictly anhydrous handling .

Protecting-group chemistry Silyl ether stability Multi-step synthesis

Lipophilicity and Chain‑Length Differentiation: C7 (CAS 602261-76-7) vs. C6 Homolog (CAS 653564-21-7)

CAS 602261-76-7 (C15H34O4Si) possesses a seven‑carbon backbone, one methylene unit longer than the direct C6 homolog acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol (CAS 653564-21-7; C14H32O4Si). This difference elevates the calculated LogP of CAS 602261-76-7 to 4.04 versus an estimated ~3.5 for the C6 analog (based on a ΔLogP of ca. 0.5 per methylene for linear alkyl silyl ethers) . The higher LogP directly impacts partitioning behavior in extraction and chromatography, as well as membrane permeability in biological settings .

Chain-length optimization Lipophilicity Solubility engineering

Acetic Acid Co‑Formulation vs. Free Alcohol: Handling and Direct Reactivity Advantages

CAS 602261-76-7 is supplied as the acetic acid adduct (C13H30O2Si·C2H4O2), distinguishing it from the free alcohol 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol (CAS 126696-08-0; C13H30O2Si, MW 246.46 g/mol) . The acetic acid co‑formulation increases the formula weight by 60.05 g/mol (to 306.51 g/mol) and introduces a polar, protic component that can enhance solubility in polar organic solvents (DMSO, methanol) relative to the free alcohol, which is a neutral oil . In esterification or acylation protocols, the pre‑formed acetate stoichiometry may simplify reaction setup by providing acetic acid directly in the reaction mixture .

Compound handling Esterification feedstock Solubility modulation

Validated Synthetic Utility in Enantioselective Natural-Product Synthesis (Mori–Qian Route)

The (R)-enantiomer of the TBS‑protected heptanol core has been employed as a key intermediate in the enantioselective synthesis of insect pheromones by Mori and Qian (1994), who converted (R)-6-(tert-butyldimethylsilyloxy)heptan-1-ol into the corresponding tosylate and then to (R)-6-(tert-butyldimethylsilyloxy)heptyl bromide in 91% yield . The C7 chain length and the 6‑position of the silyloxy group were essential for the correct stereochemical and spatial presentation of the target pheromone structure; the C6 or C8 homologs would have produced biologically inactive chain lengths .

Pheromone synthesis Enantioselective synthesis Chiral building block

Evidence‑Based Application Scenarios for Acetic Acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol (CAS 602261-76-7)


Multi‑Step Enantioselective Synthesis of Insect Pheromones and Chiral Bioactive Lipids

The C7 chain length and TBS protection of CAS 602261-76-7 directly match the structural requirements validated in Mori and Qian’s 1994 pheromone synthesis, where the 6‑silyloxyheptyl framework was essential for biological activity . A team procuring this compound for a similar chiral lipid or pheromone campaign can rely on the 91% demonstrated yield in the tosylate‑to‑bromide transformation, bypassing the need to re‑optimize chain length or protecting‑group choice .

Hydrolytically Robust Alcohol Protection in Aqueous‑Work‑up‑Intensive Process Chemistry

When a synthetic route involves repeated aqueous extraction, acidic washes, or silica‑gel chromatography, the ca. 10⁴‑fold hydrolytic stability advantage of the TBS group over TMS (e.g., 7‑(trimethylsilyloxy)heptan‑1‑ol) becomes operationally decisive . CAS 602261-76-7 is the appropriate procurement choice for process development where premature deprotection would result in batch failure and costly re‑work .

Lipophilicity‑Driven Separation and Purification of Heptyl‑Chain Intermediates

With a calculated LogP of 4.04, CAS 602261-76-7 offers a distinct chromatographic retention window compared to the C6 homolog (LogP ~3.5) . This property can be exploited in reverse‑phase HPLC or liquid‑liquid extraction to isolate the C7 intermediate from a mixture of chain‑length analogs, making CAS 602261-76-7 the preferred procurement choice when downstream purification critically depends on a one‑methylene lipophilicity shift .

One‑Pot Esterification or Acylation Without Exogenous Acetic Acid Addition

The acetic acid co‑formulation of CAS 602261-76-7 supplies one equivalent of acetic acid directly in the reaction vessel, which can simplify protocols for acetate‑ester formation or acid‑catalyzed transformations . This contrasts with the free alcohol (CAS 126696-08-0), which would require a separate acetic acid charge and an additional dispensing step, a meaningful consideration in high‑throughput parallel synthesis or automated library production .

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